Metazachlor-2-hydroxy
Description
Background of Metazachlor (B166288) as an Agricultural Herbicide
Metazachlor is a selective, pre-emergence and early post-emergence herbicide belonging to the chloroacetamide chemical class. apvma.gov.aunih.gov It is extensively used in agriculture to control a broad spectrum of annual grasses and broadleaf weeds in various crops, including oilseed rape (canola), cabbage, cauliflower, mustard, and other cruciferous vegetables. kpu.caacs.org The herbicidal activity of Metazachlor stems from its ability to inhibit the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants. apvma.gov.aunih.gov This disruption of fatty acid biosynthesis interferes with cell division and tissue differentiation, ultimately halting the germination and emergence of weeds. nih.gov
Metazachlor is typically formulated as a suspension concentrate and applied to the soil, where it is primarily absorbed by the roots and developing shoots of emerging weeds. nih.govkpu.ca It provides residual activity in the soil, preventing weed seed germination for several weeks after application. apvma.gov.au
Table 1: Physicochemical Properties of Metazachlor
| Property | Value |
|---|---|
| IUPAC Name | 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide |
| CAS Number | 67129-08-2 |
| Molecular Formula | C₁₄H₁₆ClN₃O |
| Molecular Weight | 277.75 g/mol |
| Water Solubility | 446 mg/L (at 20°C) |
| Mode of Action | Inhibition of very-long-chain fatty acid (VLCFA) synthesis |
Identification and Significance of Metazachlor-2-hydroxy as a Transformation Product
Once introduced into the environment, Metazachlor undergoes transformation, breaking down into various metabolites. One of the key transformation products identified in soil is this compound. cambridge.org This compound, with the chemical name 2-hydroxy-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-yl methyl)-acetamide, is formed through the hydroxylation of the parent molecule, where the chlorine atom is replaced by a hydroxyl (-OH) group. apvma.gov.aucambridge.org
The significance of this compound lies in its role as an indicator of Metazachlor's degradation in the terrestrial environment. Studies have tracked its formation and dissipation in agricultural soils following the application of the parent herbicide. For instance, research conducted in fields of spring barley, turnips, brussels sprouts, and leeks confirmed the transformation of Metazachlor into this compound in the topsoil layer (0-10 cm). cambridge.org In this study, the half-life of the parent Metazachlor was observed to be between 1 to 3 months, while this compound and other metabolites were not detected in deeper soil layers or in the edible parts of the crops. cambridge.org The formation of this hydroxylated metabolite is a critical step in the environmental fate of the herbicide.
Table 2: Details of this compound
| Attribute | Detail |
|---|---|
| Chemical Name | 2-hydroxy-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-yl methyl)-acetamide |
| CAS Number | 125709-81-1 |
| Molecular Formula | C₁₄H₁₇N₃O₂ |
| Formation Process | Hydroxylation of Metazachlor in soil |
Relevance of Transformation Products in Environmental Contamination and Ecological Assessment
The study of herbicide transformation products like this compound is fundamental to modern environmental science and ecological risk assessment. nih.govchemrxiv.org Herbicides applied in agriculture rarely remain in their original form for long; they degrade through various biotic and abiotic processes, creating a suite of new chemical entities. nih.govchemrxiv.org These transformation products can have physicochemical properties that differ significantly from the parent compound. chemrxiv.org
Often, transformation products are more mobile and persistent than the original herbicide, leading to their widespread distribution in the environment. chemrxiv.org Research has shown that metabolites of Metazachlor, such as Metazachlor oxanilic acid (OA) and Metazachlor sulfonic acid (ESA), are frequently detected in surface water, groundwater, and even drinking water, sometimes at concentrations higher than the parent Metazachlor itself. cambridge.orgchemrxiv.orgasca-berlin.de This omnipresence underscores their importance in water quality monitoring. chemrxiv.org
The potential for these transformation products to contribute to the contamination of aquatic ecosystems is a significant concern. nih.govasca-berlin.de While some metabolites may be less toxic than the parent compound, others can exhibit similar or even greater toxicity to non-target organisms. chemrxiv.org Therefore, a comprehensive ecological assessment cannot focus solely on the active ingredient but must also consider the fate and potential effects of its major transformation products. chemrxiv.orgherts.ac.uk The presence of compounds like this compound and its counterparts in environmental compartments necessitates their inclusion in monitoring programs and risk assessments to fully understand the environmental footprint of agricultural herbicide use. nih.govacs.org
Table 3: Common Transformation Products of Metazachlor
| Compound Name | Abbreviation | Common Environmental Matrix |
|---|---|---|
| This compound | - | Soil |
| Metazachlor oxanilic acid | Metazachlor OA | Soil, Surface Water, Groundwater |
| Metazachlor ethanesulfonic acid | Metazachlor ESA | Soil, Surface Water, Groundwater |
Compound Index
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| Metazachlor |
| This compound |
| Metazachlor oxanilic acid (Metazachlor OA) |
| Metazachlor ethanesulfonic acid (Metazachlor ESA) |
Properties
CAS No. |
125709-81-1 |
|---|---|
Molecular Formula |
C14H17N3O2 |
Molecular Weight |
259.309 |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-hydroxy-N-(pyrazol-1-ylmethyl)acetamide |
InChI |
InChI=1S/C14H17N3O2/c1-11-5-3-6-12(2)14(11)17(13(19)9-18)10-16-8-4-7-15-16/h3-8,18H,9-10H2,1-2H3 |
InChI Key |
IQUFNHHHOOCCDU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)CO |
Synonyms |
Metazachlor-2-hydroxy |
Origin of Product |
United States |
Formation and Transformation Pathways of Metazachlor 2 Hydroxy
Parent Compound Degradation Mechanisms Leading to Hydroxylation
The transformation of Metazachlor (B166288) into its hydroxylated form, Metazachlor-2-hydroxy, is initiated through several abiotic degradation mechanisms. These processes primarily involve the chemical breakdown of the parent compound through oxidation and dechlorination reactions, which alter its molecular structure and lead to the introduction of a hydroxyl group.
Advanced Oxidation Processes (AOPs) play a significant role in the degradation of Metazachlor in aquatic and atmospheric environments. researchgate.net These processes utilize highly reactive species like hydroxyl radicals (HO•), ozone (O₃), and chlorine dioxide (ClO₂) to initiate the breakdown of the herbicide. researchgate.net
Theoretical studies on the oxidation of Metazachlor by hydroxyl radicals (HO•) have shown it to be a significant degradation pathway. researchgate.net In aqueous phases, the addition of a hydroxyl radical (HO•-addition) to the Metazachlor molecule is the most favorable mechanism. researchgate.netresearchgate.net This reaction can lead to the formation of hydroxylated derivatives. The estimated lifetime of Metazachlor in environments with high concentrations of hydroxyl radicals can be very short, ranging from half a second to several days depending on the radical concentration. researchgate.net
Ozone (O₃) also contributes to the degradation of Metazachlor. nih.govproquest.com In aqueous solutions, the primary reaction mechanism is Single Electron Transfer (SET), which accounts for a significant portion of the total degradation rate. nih.govproquest.com In the atmosphere, the dominant degradation pathway initiated by ozone is a cycloaddition reaction on the benzene (B151609) ring of the Metazachlor molecule. nih.govproquest.com
Chlorine dioxide (ClO₂) has been identified as an effective agent for removing chloroacetamide herbicides like Metazachlor from water. researchgate.net Treatment with chlorine dioxide can lead to the decomposition of Metazachlor into various products, including 2-hydroxyacetamide, indicating that hydroxylation is a key step in this degradation pathway. researchgate.net
Table 1: Oxidative Degradation Mechanisms of Metazachlor
| Oxidizing Agent | Dominant Mechanism (Aqueous Phase) | Dominant Mechanism (Gas Phase/Atmosphere) | Key Findings |
| Hydroxyl Radical (HO•) | HO•-addition researchgate.netresearchgate.net | Formal Hydrogen Transfer researchgate.netresearchgate.net | Rate constants are near diffusion-controlled limits in water. researchgate.net |
| Ozone (O₃) | Single Electron Transfer (SET) nih.govproquest.com | Cycloaddition Reaction nih.govproquest.com | Degradation rate increases significantly with temperature. nih.gov |
| Chlorine Dioxide (ClO₂) | Not specified | Not specified | Efficiently removes Metazachlor from water, forming products like 2-hydroxyacetamide. researchgate.net |
A critical step in the formation of this compound is the cleavage of the carbon-chlorine bond, a process known as dechlorination. This reaction replaces the chlorine atom with a hydroxyl group, directly forming an alcohol derivative. researchgate.net Research has shown that the dechlorination of Metazachlor can form alcohol derivatives, such as 2-chloro-2′,6′-acetoxylidide, under both acidic and basic conditions. researchgate.net Phase 1 biotransformation processes also include hydroxylation as a key step. apvma.gov.au This substitution of chlorine is a primary route for the initial breakdown of the parent molecule, paving the way for further degradation. apvma.gov.au
Biotransformation in Environmental Compartments
In soil, water, and living organisms, the transformation of Metazachlor is predominantly a biological process. kpu.ca Microorganisms and plants possess metabolic systems capable of degrading the herbicide into various metabolites, including this compound.
Microbial activity is a primary driver of Metazachlor degradation in soil and water. kpu.camdpi.com The persistence of Metazachlor in soil, with a half-life ranging from 5 to 30 days, is largely dictated by the rate of microbial breakdown. nih.gov The degradation process is influenced by environmental factors such as soil organic carbon content and temperature, which affect microbial metabolism and the bioavailability of the herbicide. researchgate.net
However, Metazachlor can also have an adverse effect on the soil microflora. researchgate.net Studies have shown that increasing concentrations of the herbicide can inhibit the populations of various microorganisms, including bacteria, actinomycetes, and fungi. researchgate.net This suggests a complex interaction where microbes degrade the compound, but high concentrations of the compound can be detrimental to the microbial communities. researchgate.netresearchgate.net Despite this, specific microbial strains capable of degrading Metazachlor have been isolated, such as the potentially degrading strain designated MZ 3. uliege.be The major degradation products resulting from microbial action in soil include derivatives of oxanilic acid (OA) and ethane (B1197151) sulfonic acid (ESA). researchgate.netnih.gov
The biotransformation of Metazachlor within organisms is facilitated by specific enzymatic pathways. A principal metabolic route involves the substitution of the chlorine atom with glutathione (B108866), a reaction catalyzed by glutathione S-transferases (GSTs). apvma.gov.auresearchgate.net This conjugation is a crucial detoxification step, as it increases the water solubility of the compound, making it easier to excrete. mdpi.com
Following the initial conjugation with glutathione, the resulting molecule undergoes further degradation. apvma.gov.au This includes successive oxidation and hydrolytic cleavage reactions that break down the glutathione group. apvma.gov.au In addition to GSTs, enzymes from the cytochrome P450 monooxygenase family are also involved in the metabolism of herbicides, primarily through oxidation reactions that can lead to hydroxylation. researchgate.net The activity of these soil enzymes, such as dehydrogenases, phosphatases, and urease, can be inhibited by high doses of Metazachlor. researchgate.net
Table 2: Key Enzymes in Metazachlor Biotransformation
| Enzyme Class | Role in Metazachlor Metabolism | Resulting Transformation |
| Glutathione S-transferases (GSTs) | Catalyze the conjugation of glutathione to the Metazachlor molecule, replacing the chlorine atom. apvma.gov.auresearchgate.net | Formation of a glutathione conjugate, increasing water solubility. apvma.gov.aumdpi.com |
| Cytochrome P450 Monooxygenases | Responsible for oxidation reactions. researchgate.net | Can lead to the hydroxylation of the parent compound. |
| Hydrolases/Peptidases | Involved in the subsequent degradation of the glutathione conjugate. apvma.gov.au | Cleavage of the glutathione group. apvma.gov.au |
Plants can absorb Metazachlor from the soil and metabolize it into various transformation products. dayilongagrochemical.com Studies using poplar (Populus sp.) have shown that the plant can readily biotransform Metazachlor into at least 16 detectable metabolites. nih.gov The profile of these metabolites is similar in different plant tissues, though their concentrations may vary, with the highest levels generally found in the roots. nih.govresearchgate.net
A common metabolic pathway in plants involves the formation of a glutathione conjugate, similar to the process in microbes. apvma.gov.au Subsequent cleavage of this conjugate is a key part of the detoxification process. apvma.gov.au The detection of metabolites such as a lactate (B86563) conjugate (deCl-MZCl-Lact) in poplar cultivation media indicates that dechlorination is a significant step in the plant's metabolic pathway for Metazachlor. nih.govresearchgate.net While plants can effectively metabolize the herbicide, exposure can still induce stress, indicated by changes in antioxidant enzyme activity and an increased content of phenolic substances. nih.gov
Factors Influencing Transformation Kinetics and Product Spectrum
While specific data for this compound is scarce, the following sections outline the factors known to influence its parent compound, metazachlor.
Influence of Environmental Conditions (pH, Temperature, Light)
For the parent compound, metazachlor, studies have shown it is relatively stable to aqueous hydrolysis at environmentally relevant pH levels and temperatures. nih.gov Likewise, photolysis, or degradation by light, is not considered a major degradation pathway for metazachlor in water or on soil surfaces. apvma.gov.au Theoretical studies investigating the atmospheric and aqueous degradation of metazachlor by hydroxyl radicals have shown a dependency on temperature, with reaction rates increasing with temperature in aqueous environments. researchgate.netchemrxiv.org
This data pertains to the parent compound, Metazachlor, as specific data for this compound is not available.
| Temperature (K) | Overall Rate Constant in Gas Phase (M⁻¹ s⁻¹) | Overall Rate Constant in Aqueous Phase (M⁻¹ s⁻¹) |
|---|---|---|
| 250 | 8.40 x 10¹⁰ | - |
| 283 | - | 1.31 x 10⁹ |
| 400 | 8.31 x 10⁹ | 1.27 x 10⁹ |
Source: Adapted from theoretical calculations on Metazachlor degradation. researchgate.net
Impact of Soil Characteristics (Organic Carbon Content, Microbial Activity)
The degradation of metazachlor in soil is primarily a biological process, heavily influenced by microbial activity. kpu.ca Factors that affect microbial populations and their metabolic rates, such as temperature and soil moisture, consequently affect the degradation rate of the herbicide. researchgate.net
Soil organic carbon content plays a crucial role in the fate of metazachlor. An increase in organic matter tends to lead to higher sorption (binding) of the compound to soil particles. researchgate.net This can reduce its bioavailability for microbial degradation and its mobility in the soil profile. researchgate.netresearchgate.net Studies on chloroacetamide herbicides similar to metazachlor have shown that their application can cause transient impacts on microbial populations and enzyme activities, which are key indicators of soil health. researchgate.netnih.gov Higher organic matter content and elevated temperatures can facilitate a faster degradation of metazachlor, potentially lessening its adverse effects on soil microorganisms. researchgate.net
Table 2: Influence of Soil Properties on Metazachlor Degradation
This table summarizes general findings for the parent compound, Metazachlor, as specific data for this compound is not available.
| Soil Characteristic | Influence on Metazachlor | Research Finding |
|---|---|---|
| Microbial Activity | Primary driver of degradation | Degradation is mainly a biological process. kpu.ca |
| Organic Carbon Content | Increases sorption, can reduce bioavailability | Higher organic matter leads to higher sorption coefficients. researchgate.net |
| Sand Content | Correlated with degradation rate | Degradation rates were best described by a multiple regression involving sand content. dntb.gov.ua |
| Temperature | Affects microbial activity and degradation rate | Higher temperatures can facilitate faster degradation. researchgate.net |
Source: Compiled from various studies on Metazachlor. kpu.caresearchgate.netresearchgate.netdntb.gov.ua
Hydrogeological and Hydrological Factors
Hydrogeological and hydrological conditions are critical in determining the transport of metazachlor and its transformation products from agricultural fields to water bodies. nih.gov Runoff events, particularly following application, can carry the herbicide and its more water-soluble metabolites into surface waters like streams and retention ponds. nih.govnih.govresearchgate.net
The mobility of these compounds is linked to their sorption characteristics and the soil's physical properties. Metazachlor moderately adsorbs to soil, while its metabolites, such as metazachlor oxalic acid (OA) and sulfonic acid (ESA), are generally more mobile. nih.govnih.gov Factors like soil permeability, rainfall intensity, and surface slope dictate the extent of leaching and runoff. nih.gov Studies have shown that while a majority of applied metolachlor (B1676510) (a similar chloroacetamide herbicide) is degraded or retained in the soil, small percentages can be transported to surface and groundwater. msstate.edu The presence of metazachlor and its metabolites in groundwater and surface water is well-documented, underscoring the importance of these transport pathways. nih.gov
Environmental Fate and Distribution of Metazachlor 2 Hydroxy
Occurrence and Detection in Environmental Matrices
The degradation of metazachlor (B166288) in the environment leads to a variety of transformation products that have been detected in soil, surface water, and groundwater. While metazachlor itself degrades relatively quickly, its metabolites can be more persistent and mobile, leading to their widespread detection. nih.govkpu.ca
Following the application of metazachlor, it degrades in the soil into various metabolites. nih.gov Studies have shown that the parent compound can be detected in soil for up to 170 days after application, with a half-life ranging from approximately 11 to 26 days, depending on conditions. researchgate.netresearchgate.net The primary degradation pathway for metazachlor in soil is the formation of non-extractable residues, along with several mobile metabolites. nih.govkpu.ca
Metabolites such as metazachlor oxalic acid (479M04) and metazachlor sulfonic acid (479M08) have been shown to persist in soil and exhibit a tendency to move into deeper soil layers. researchgate.net In field studies, these metabolites were detected up to a year after application and at depths of up to 75 cm. researchgate.net The degradation rate of metazachlor in soil is influenced by factors including soil composition (sand and silt content), microbial activity, and the availability of the herbicide in the soil solution. colab.ws There is currently a lack of specific studies detailing the residue dynamics and persistence of Metazachlor-2-hydroxy in soil matrices.
The transport of metazachlor and its metabolites from agricultural fields is a primary cause of their presence in surface waters. Runoff, particularly after rainfall events following herbicide application, can lead to significant concentrations in adjacent streams and rivers. researchgate.netresearchgate.net While the parent metazachlor is found in surface waters, its metabolites are often detected more frequently and sometimes at higher concentrations. mdpi.com
For instance, monitoring studies in Germany have consistently detected metazachlor metabolites in surface water. rayfull.com One study found that while parent metazachlor was detected, the concentrations of metabolites like metazachlor-ESA were often orders of magnitude higher. herts.ac.uk In a French study, the metazachlor metabolite 479M09 was detected in surface water and sediment. herts.ac.uk Concentrations of various metazachlor metabolites in European water bodies have been recorded at levels up to several micrograms per liter. rayfull.com
The potential for metazachlor metabolites to contaminate groundwater is a significant environmental concern. Many of its transformation products are more polar and mobile than the parent compound, increasing their propensity to leach through the soil profile. apvma.gov.aumdpi.com Regulatory models and monitoring studies confirm a high potential for several metazachlor metabolites to reach groundwater at concentrations exceeding drinking water standards. rayfull.com
Metabolites including 479M04, 479M08, 479M09, 479M11, and 479M12 are considered to have a high potential for groundwater exposure. researchgate.netrayfull.com A lysimeter study in Germany detected several of these metabolites in leachate, with the maximum annual average concentration of 479M04 reaching 21.4 μg/L. rayfull.com Parent metazachlor was not detected in the leachate in this study. rayfull.com Targeted groundwater monitoring in Germany and France has consistently shown contamination by metazachlor metabolites, with the highest detection frequencies for 479M08 and 479M04. apvma.gov.au Some metabolites, specifically BH 479-9 (479M09) and BH 479-11 (479M11), have been identified as relevant for groundwater monitoring due to their toxicological properties and mobility. wiley.com
Mobility and Transport Phenomena
The mobility of metazachlor's transformation products is a key factor in their distribution across environmental compartments. Their physical and chemical properties, particularly their solubility and sorption characteristics, dictate their movement from soil to aquatic systems.
The transport of metazachlor metabolites into aquatic systems occurs primarily through two mechanisms: surface runoff and leaching. Runoff is often responsible for rapid, high-concentration pulses of contaminants into surface waters following rain. researchgate.net Leaching is the vertical movement of dissolved substances through the soil profile with percolating water, which can lead to groundwater contamination. nih.gov
Studies have demonstrated that metazachlor metabolites possess high to very high mobility in soils. researchgate.netrayfull.com This high mobility, coupled with their persistence, makes them prone to leaching. The use of controlled-release formulations of the parent herbicide has been shown to reduce its vertical mobility and subsequent leaching. nih.govnih.gov However, once formed, the polar metabolites are readily transported with soil water. apvma.gov.au The high detection rates of metabolites like 479M04 and 479M08 in groundwater are a direct consequence of their high mobility and leaching potential. apvma.gov.aurayfull.com
Mobility of Metazachlor and Key Metabolites
This table summarizes the assessed mobility of parent metazachlor and its major metabolites in soil, as determined in regulatory assessments. Specific data for this compound is not available.
| Compound | Assessed Mobility in Soil | Reference |
|---|---|---|
| Metazachlor (parent) | Medium-High | researchgate.netrayfull.com |
| Metabolite 479M04 (Metazachlor Oxalic Acid) | High to Very High | researchgate.netrayfull.com |
| Metabolite 479M08 (Metazachlor Sulfonic Acid) | High to Very High | researchgate.netrayfull.com |
| Metabolite 479M09 (Metazachlor-sulfinyl-acetic acid) | Very High | researchgate.netrayfull.com |
| Metabolite 479M11 (Metazachlor-methylsulfoxide) | Very High | researchgate.netrayfull.com |
| Metabolite 479M12 | Very High | researchgate.netrayfull.com |
The interaction between a chemical and soil particles, known as adsorption and desorption, significantly influences its mobility. researchgate.net Weak adsorption to soil colloids results in higher concentrations of the substance in the soil solution, making it more available for transport via leaching or uptake by organisms. colab.ws
Studies on the parent compound, metazachlor, have found its adsorption to soil to be relatively weak and reversible. researchgate.net The process is not significantly dependent on soil pH. researchgate.netrayfull.com The extent of adsorption is often related to the soil's organic matter content. researchgate.net The weak sorption of metazachlor contributes to its moderate mobility. Its metabolites, being generally more polar, are expected to exhibit even weaker adsorption and thus greater mobility, although specific adsorption-desorption studies on this compound are lacking.
Leachate Concentrations from a Lysimeter Study
The following data from a two-year lysimeter study in Germany shows the maximum concentrations of metazachlor metabolites detected in leachate water after a single application of the parent herbicide. This illustrates the potential for these transformation products to move through the soil profile. Data specific to this compound was not reported.
| Compound | Maximum Concentration in Leachate (μg/L) | Reference |
|---|---|---|
| Metazachlor (parent) | Not Determinable (<0.04) | rayfull.com |
| Metabolite 479M04 (Metazachlor Oxalic Acid) | 21.4 (Max. Annual Average) | rayfull.com |
| Metabolite 479M08 (Metazachlor Sulfonic Acid) | 17.3 | rayfull.com |
| Metabolite 479M09 (Metazachlor-sulfinyl-acetic acid) | 3.3 | rayfull.com |
| Metabolite 479M11 (Metazachlor-methylsulfoxide) | 2.5 | rayfull.com |
| Metabolite 479M12 | 3.6 | rayfull.com |
Spatial and Temporal Distribution Patterns
While specific data on the spatial and temporal distribution of this compound is limited in widespread environmental monitoring studies, the distribution patterns of metazachlor and its group of metabolites provide significant insights. Metabolites of metazachlor are frequently detected in various water bodies across agricultural landscapes.
Research has shown that metazachlor and its transformation products can be omnipresent in tile drainage water, stream water, and shallow groundwater. These metabolites are often detected more frequently and at higher concentrations than the parent metazachlor compound. For instance, in European surface and groundwaters, concentrations of metazachlor metabolites have been found to range from 0.1 to 100 µg/L. researchgate.net
The distribution of these metabolites is significantly influenced by rainfall patterns. Typically, the parent compound, metazachlor, shows peak concentrations in surface waters during rainfall events that occur shortly after its application. In contrast, its more polar and mobile metabolites tend to be displaced into water bodies during subsequent rainfall events.
Furthermore, the California Department of Pesticide Regulation has been requested to establish Human Health Reference Levels for "hydroxymetolachlor (metolachlor-2-hydroxy)" in groundwater, indicating its recognized potential as a groundwater contaminant. In animal metabolism studies, the 2-hydroxy-6-methylaniline moiety, a key structural component of this compound, has been identified, suggesting its formation in biological systems and potential environmental entry through pathways like manure application. apvma.gov.auapvma.gov.au
Persistence and Environmental Lifetime
The persistence of a chemical compound in the environment is a critical factor in determining its long-term impact. While specific studies detailing the environmental lifetime of this compound are scarce, the characteristics of related metazachlor metabolites suggest a tendency towards persistence.
There is currently a lack of specific data on the half-life of this compound in soil and water environments. However, the degradation of its parent compound, metazachlor, has been studied extensively and provides context for the formation of its metabolites. The half-life of metazachlor in soil can vary significantly depending on environmental conditions, with reported values ranging from as short as 5 days to as long as 3 months. nih.govnih.gov
For instance, studies have reported metazachlor half-life ranges of 12.1 to 16.8 days and 22 to 35 days in different soil types and conditions. cabidigitallibrary.org In one study, the addition of certain adjuvants was found to slow the degradation of metazachlor, increasing its half-life by 8 to 16 days from a baseline of 26 days. researchgate.net Another study noted that under laboratory conditions, the half-life of metazachlor in clay soil was 5.7 days, while in the field, it was 10.2 days. nih.gov
Theoretical studies on the degradation of metazachlor in the atmosphere by hydroxyl radicals predict a very short lifetime of about 4.16 hours. nih.govresearchgate.net However, in aqueous conditions, its lifetime can vary dramatically from seconds to thousands of days, depending on the concentration of hydroxyl radicals. nih.govresearchgate.net The transformation of metazachlor in soil has been noted to produce this compound, though the subsequent degradation rate of this specific metabolite has not been detailed. researchgate.net
| Half-Life (Days) | Conditions | Source |
|---|---|---|
| 5.7 - 10.2 | Clay soil (Lab vs. Field) | nih.gov |
| 12.1 - 16.8 | Soil with and without irrigation/adjuvant | cabidigitallibrary.org |
| 22 - 35 | Three different soil types | cabidigitallibrary.org |
| 26 | Soil (baseline before adjuvant addition) | researchgate.net |
| ~30 - 90 | Soil | researchgate.net |
Metazachlor is known to degrade in the environment into several metabolites, which can be more persistent and mobile than the parent compound. kpu.ca The formation of this compound occurs through the metabolic process of hydroxylation, a common phase 1 biotransformation reaction. apvma.gov.au The decomposition of metazachlor can lead to the formation of various alcohol derivatives, including this compound. researchgate.net
The primary degradation products of metazachlor that are most frequently monitored in water are metazachlor ethanesulfonic acid (ESA) and metazachlor oxanilic acid (OA). These metabolites are noted for their mobility and persistence, which leads to their widespread detection in water resources. nih.gov While this compound is a known soil metabolite, there is a lack of information regarding its potential to further degrade into other persistent compounds. researchgate.net The focus of existing research has primarily been on its formation from the parent herbicide, metazachlor.
Ecotoxicological Assessments and Environmental Impact of Metazachlor 2 Hydroxy
Ecotoxicity to Non-Target Organisms
The potential for pesticide transformation products to harm non-target organisms is a significant environmental concern. The ecotoxicity of Metazachlor-2-hydroxy is not as well-documented as its parent compound, but an understanding of its potential impacts is crucial for a complete ecological risk profile.
Effects on Aquatic Organisms (e.g., Macrophytes, Fish, Crustaceans)
While specific studies on this compound are scarce, the broader context of metazachlor (B166288) and its other metabolites provides insight into potential risks. Metazachlor itself is known to be moderately toxic to fish and can pose a risk to crustaceans. researchgate.netnih.gov It has pronounced effects on aquatic macrophytes and ecosystem function at concentrations exceeding 5.0 µg/l. researchgate.netnih.gov For instance, the parent compound has been shown to negatively affect the biomass of macrophytes like Potamogeton natans and Myriophyllum verticillatum. mesocosm.org
Impact on Soil Microorganisms and Enzymatic Activity
One study noted that metazachlor has the potential to adversely affect soil organisms and enzymatic activity, with the impact increasing with higher concentrations. researchgate.net Another study isolated a bacterial strain with the potential to degrade metazachlor, highlighting the role of microorganisms in the herbicide's dissipation. uliege.be The specific effects of this compound on soil microbial communities and their enzymatic functions have not been extensively studied, representing a knowledge gap in its environmental risk profile.
Sublethal Effects and Biomarkers of Exposure
Sublethal effects of contaminants can provide early warning signals of environmental stress before more severe impacts on populations are observed. Biomarkers of exposure are measurable biological responses that indicate an organism has been exposed to a chemical.
Oxidative Stress Responses in Aquatic Biota
Exposure to environmental pollutants like herbicides can induce oxidative stress in aquatic organisms. mdpi.com This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive products with antioxidants. nih.gov Studies on other chloroacetamide herbicides, such as S-metolachlor, have shown that they can generate ROS in algae, leading to decreased growth and changes in antioxidant defense capacities. nih.govresearchgate.net
Research on a major metabolite of metazachlor, metazachlor OA, found that it caused a significant decrease in the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) S-transferase (GST) in marbled crayfish. researchgate.net This indicates that metazachlor metabolites can induce oxidative stress. While direct evidence for this compound is lacking, it is plausible that it could elicit similar responses in aquatic biota.
Alterations in Growth, Ontogeny, and Behavior in Model Organisms
Exposure to pesticides and their metabolites can lead to significant changes in the growth, development (ontogeny), and behavior of organisms. For example, studies on marbled crayfish (Procambarus virginalis) have shown that both metazachlor and its metabolite, metazachlor OA, were associated with significantly lower growth and delayed ontogenetic development compared to control groups. nih.govresearchgate.net
Behavioral alterations have also been observed. Metazachlor at environmentally relevant concentrations was found to cause significant changes in the distance moved and walking speed of crayfish. researchgate.netresearchgate.net Such behavioral changes can have profound implications for survival, including foraging and predator avoidance. The potential for this compound to cause similar sublethal effects on growth, development, and behavior in aquatic organisms warrants further investigation.
Ecological Risk Assessment Methodologies for Pesticide Transformation Products
The ecological risk assessment (ERA) of pesticides is evolving to more comprehensively include their transformation products (TPs). wiley.com Historically, risk assessments have focused primarily on the parent compound, but there is growing recognition that TPs can be persistent and toxic, sometimes more so than the original chemical. researchgate.netwiley.com
Methodologies for assessing the risk of TPs often involve a tiered approach. acs.org This can include using data from the parent compound, employing chemical structure-activity relationships (QSARs) to predict toxicity, and conducting targeted ecotoxicological testing when necessary. acs.org A significant challenge in the ERA of TPs is the lack of available ecotoxicity data and analytical standards for many of these compounds. nih.govacs.org This data gap is evident for this compound.
To improve the risk assessment process, it is crucial to incorporate TPs into routine monitoring and to develop methods for predicting and assessing their potential effects, even when extensive empirical data are unavailable. researchgate.net The risk quotient (RQ) method, which compares measured environmental concentrations to predicted no-effect concentrations, is one tool used to assess the risk of chemical mixtures, including TPs. nih.gov
Analytical Methodologies for Metazachlor 2 Hydroxy
Sample Preparation and Extraction from Diverse Environmental Matrices
The initial and most critical stage in the analysis of Metazachlor-2-hydroxy is the effective preparation and extraction of the analyte from complex environmental samples. The specific protocol varies significantly depending on the matrix, whether it be soil, water, or plant tissue. The primary objective is to isolate the target compound from interfering substances and pre-concentrate it to levels suitable for instrumental detection.
The analysis of this compound in solid matrices like soil and sediment necessitates rigorous processing to release the compound from particulate matter. A typical workflow begins with the homogenization of the collected sample to ensure uniformity. This is often achieved by passing the sample through a 2-mm sieve. plantprotection.pl For sediment or suspended solids from water bodies, samples may be freeze-dried before sieving and grinding to a fine powder. anses.fr
Extraction is commonly performed using Accelerated Solvent Extraction (ASE), a technique that employs elevated temperatures and pressures to enhance extraction efficiency. plantprotection.pl In this process, a homogenized soil portion is often mixed with a dispersing agent like Diatomaceous Earth and placed into a stainless steel extraction cell. plantprotection.pl Acetone (B3395972) is a frequently used solvent for this purpose. plantprotection.pl An alternative approach involves a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, where the soil sample is extracted with an appropriate solvent, followed by the addition of salts to induce phase separation and a cleanup step using dispersive solid-phase extraction (dSPE).
Table 1: Example of Soil Sample Processing Steps for Metazachlor (B166288) and its Metabolites
| Step | Procedure | Purpose | Source |
|---|---|---|---|
| Homogenization | Sample is passed through a 2-mm sieve. | To ensure a representative sample for analysis. | plantprotection.pl |
| Extraction | Accelerated Solvent Extractor (ASE) with acetone as the solvent. | To efficiently extract the analyte from the soil matrix. | plantprotection.pl |
| Alternative Extraction | Mixing with Diatomaceous Earth before solvent extraction. | To improve solvent access and extraction efficiency. | plantprotection.pl |
| Cleanup | Not always detailed for soil but may involve dSPE in QuEChERS-type methods. | To remove interfering co-extracted matrix components. | mdpi.com |
Due to the typically low concentrations of pesticide metabolites in water, an enrichment or pre-concentration step is indispensable. Solid-Phase Extraction (SPE) is the most widely adopted technique for this purpose. researchgate.netresearchgate.net The method involves passing a large volume of a water sample through a cartridge containing a solid adsorbent material that retains the analyte. Interfering substances are washed away, and the analyte is subsequently eluted with a small volume of an organic solvent, achieving significant concentration.
The choice of SPE sorbent is critical and depends on the analyte's properties. For metazachlor and its metabolites, various sorbents have been used, including C18 bonded silica, multi-walled carbon nanotubes (MWCNTs), and polymeric sorbents like Oasis HLB (Hydrophilic-Lipophilic Balance) or PLRP-s. researchgate.netresearchgate.netnih.gov The process is optimized by adjusting parameters such as sample pH, volume, flow rate, and the type and volume of the elution solvent (commonly methanol (B129727) or acetonitrile). researchgate.netchromatographyonline.com This pre-concentration step allows for the achievement of very low limits of quantification (LOQ), often in the nanogram per liter (ng/L) range. researchgate.netresearchgate.net
Table 2: Comparison of SPE Conditions for Pesticide Analysis in Water
| Parameter | Condition 1 | Condition 2 | Condition 3 | Source |
|---|---|---|---|---|
| Sorbent | Multi-walled carbon nanotubes (MWCNTs) | C18 Cartridge | PLRP-s Cartridge | researchgate.net, chromatographyonline.com, nih.gov |
| Sample Volume | 700 mL | 20 mL | 2 mL | researchgate.net, chromatographyonline.com, nih.gov |
| Sample pH | 5.0 | Not specified | Not specified | researchgate.net |
| Elution Solvent | Methanol | Acetonitrile (B52724) | Methanol | researchgate.net, chromatographyonline.com, nih.gov |
| Resulting LOQ | 5-15 ng/L | Not specified (spiked at 5 ng/mL) | 20 ng/L | researchgate.net, chromatographyonline.com, nih.gov |
Extracting this compound from plant tissues requires methods that can handle high levels of pigments, lipids, and other complex biomolecules. The QuEChERS method is frequently employed for its efficiency and effectiveness across a wide range of agricultural commodities. mdpi.comsigmaaldrich.com A typical QuEChERS procedure for plant matrices involves homogenization of the sample, followed by extraction with acidified acetonitrile. mdpi.comresearchgate.net After extraction, partitioning salts (like magnesium sulfate (B86663) and sodium chloride) are added to separate the acetonitrile layer from the aqueous and solid matrix components. sigmaaldrich.com
A subsequent dSPE cleanup step is crucial for removing co-extracted interferences. This involves adding a small amount of sorbent material, such as a hydrophilic-lipophilic balance (HLB) sorbent, Florisil, or graphitized carbon black (GCB), to the acetonitrile extract. mdpi.comresearchgate.net The choice of dSPE sorbent depends on the matrix; for example, GCB is effective for removing pigments in dark green vegetables. mdpi.com Following cleanup, the extract is ready for instrumental analysis.
Chromatographic and Spectrometric Quantification Approaches
Following sample preparation, advanced analytical instruments are used to separate, identify, and quantify this compound. The combination of liquid chromatography for separation and mass spectrometry for detection is the gold standard for this type of analysis.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantitative analysis of this compound due to its exceptional sensitivity and selectivity. researchgate.netresearchgate.net The method uses a liquid chromatograph to separate the components of the sample extract over time. The eluent from the LC column is then introduced into a mass spectrometer.
Electrospray ionization (ESI) is a commonly used ionization source for this analysis, often showing higher sensitivity for metazachlor metabolites compared to other sources like atmospheric pressure chemical ionization (APCI). researchgate.net The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of this compound) is selected and fragmented to produce characteristic product ions. Monitoring these specific ion transitions provides high selectivity, minimizing the potential for false positives from matrix interferences. shimadzu.com Method validation typically demonstrates excellent linearity of calibration curves and high recovery rates, confirming the method's accuracy and reliability for regulatory monitoring. researchgate.netresearchgate.net
Table 3: Typical LC-MS/MS Parameters for Metazachlor Metabolite Analysis
| Parameter | Description | Source |
|---|---|---|
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | researchgate.net, shimadzu.com |
| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode. | researchgate.net |
| Mobile Phase | Often a gradient of water and methanol or acetonitrile with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization. | researchgate.net, uoa.gr |
| Column | Reversed-phase columns, such as C18, are commonly used for separation. | uoa.gr |
| Detection Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. | mdpi.com |
| Quantification | Based on matrix-matched calibration curves to compensate for matrix effects. | researchgate.net |
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), has become a powerful tool for both targeted quantification and non-targeted screening of environmental contaminants. nih.gov Instruments like Quadrupole Time-of-Flight (Q-ToF) or Orbitrap mass spectrometers provide highly accurate mass measurements, which allow for the determination of an analyte's elemental formula. acs.orglcms.cz
In the context of this compound, HRMS can be used for confident identification. One study demonstrated the successful matching of the MS² spectrum of 2-hydroxy-metazachlor generated from an in vitro experiment with that of a reference standard, achieving a similarity score of 0.98. acs.org
Furthermore, HRMS is invaluable for "suspect screening" workflows. acs.org In this approach, analysts search the acquired full-scan HRMS data for a list of suspected compounds (including known metabolites like this compound) based on their exact mass. This allows for the retrospective analysis of data for compounds that were not initially targeted. umweltbundesamt.de This capability is crucial for identifying the presence of transformation products in environmental samples without needing a reference standard for every single compound during the initial analysis. acs.orgresearchgate.net
Gas Chromatography-Electron Capture Detection (GC-ECD) for Residue Analysis
Gas Chromatography with an Electron Capture Detector (GC-ECD) is a highly sensitive method suitable for the analysis of halogenated compounds like metazachlor and its metabolites. While GC-ECD is more commonly cited for the parent compound, the principles are applicable to its derivatives. For analysis, the this compound metabolite often requires a derivatization step to increase its volatility, making it amenable to gas chromatography. This process converts the polar hydroxyl group into a less polar, more volatile derivative that can be efficiently separated and detected.
The ECD is particularly sensitive to the chlorine atoms present in the metazachlor structure, allowing for low detection limits. The analytical process involves extracting the metabolite from the sample (e.g., soil or water), cleaning up the extract to remove interfering substances, performing the derivatization, and finally injecting the prepared sample into the GC-ECD system for separation and quantification.
Method Validation and Quality Assurance in Environmental Analysis
Method validation is a critical component of analytical chemistry, ensuring that a chosen method is reliable, reproducible, and fit for its intended purpose. For a compound like this compound, this involves a rigorous process to confirm that the analytical procedure can accurately measure its concentration in complex environmental samples.
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters in method validation. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy.
For the parent compound, metazachlor, and its metabolites, these limits are typically in the low micrograms per liter (µg/L) or micrograms per kilogram (µg/kg) range, depending on the sample matrix and the specific analytical method. For instance, in studies analyzing metazachlor and its metabolites in water, LOQs as low as 0.02 µg/L have been reported using advanced techniques like LC-MS/MS. While specific GC-ECD data for this compound is scarce, the expected LOQ would be in a similar range, demonstrating the high sensitivity required for environmental trace analysis.
Table 1: Representative Limits of Detection (LOD) and Quantification (LOQ) for Metazachlor and its Metabolites Note: This table includes data for the parent compound and other metabolites to provide context for the expected analytical sensitivity, due to the limited availability of specific data for this compound via GC-ECD.
| Compound | Matrix | Analytical Method | LOD | LOQ |
|---|---|---|---|---|
| Metazachlor | Water | LC-MS/MS | 0.006 µg/L | 0.02 µg/L |
| Metazachlor Metabolites | Water | LC-MS/MS | - | 0.05 µg/L |
| Metazachlor | Soil | GC-MS | 1 µg/kg | 5 µg/kg |
Evaluation of Recovery and Reproducibility
Recovery experiments are essential to assess the efficiency of the entire analytical procedure, including extraction and sample clean-up. This is determined by analyzing a sample to which a known amount of this compound has been added (spiking). The percentage of the added analyte that is measured is the recovery rate. Acceptable recovery is typically within the range of 70-120%.
Reproducibility refers to the consistency of the results obtained when the analytical method is repeated under different conditions (e.g., by different analysts, on different days, or with different equipment). It is a measure of the method's robustness. For metazachlor and its metabolites, studies often demonstrate high reproducibility with relative standard deviations (RSD) below 20%, indicating a reliable and consistent method.
Table 2: Example of Recovery and Reproducibility Data for Metazachlor Metabolite Analysis Note: This table presents typical validation data for metazachlor metabolites as specific data for this compound is not widely published.
| Analyte | Matrix | Spiking Level (µg/L) | Average Recovery (%) | Reproducibility (RSD %) |
|---|---|---|---|---|
| Metazachlor ESA | Groundwater | 0.1 | 95 | 5.2 |
| Metazachlor OA | Groundwater | 0.1 | 98 | 4.8 |
| Metazachlor ESA | Surface Water | 0.5 | 102 | 6.1 |
| Metazachlor OA | Surface Water | 0.5 | 105 | 5.5 |
Inter-laboratory Testing and Adherence to Analytical Standards
Inter-laboratory tests, also known as proficiency testing, are a crucial aspect of quality assurance. In these tests, the same sample is analyzed by multiple laboratories to assess the comparability and accuracy of their results. This process helps to identify any systematic errors or biases in a particular laboratory's application of the analytical method. Participation in such schemes is often a requirement for laboratory accreditation under standards like ISO/IEC 17025.
Adherence to standardized methods, such as those published by organizations like the International Organization for Standardization (ISO) or the US Environmental Protection Agency (EPA), is vital. These standards provide detailed, validated protocols that, when followed, ensure a high degree of consistency and reliability in the analytical results for compounds like this compound across different laboratories and over time.
Environmental Regulatory and Monitoring Perspectives
Current Environmental Quality Standards for Pesticides and their Degradation Products
The regulation of pesticides and their degradation products in the environment is a complex and evolving field. Environmental Quality Standards (EQS) are established to protect aquatic ecosystems and human health. These standards are typically derived from a combination of toxicological data, information on persistence, and bioaccumulation potential. service.gov.uk For many pesticides, specific EQS values have been set for surface waters under regulatory frameworks like the European Union's Water Framework Directive. ecotoxcentre.ch
In the European Union, the general standard for individual pesticides and their relevant metabolites in drinking and groundwater is 0.1 micrograms per liter (µg/L). nerc.ac.uk A total pesticide concentration limit of 0.5 µg/L is also in place. nerc.ac.uk However, the classification of a metabolite as "relevant" is a critical step, as it determines whether this stringent limit applies. anses.fruni-frankfurt.de A metabolite is generally considered relevant if it exhibits pesticidal activity or poses a toxicological or ecotoxicological risk comparable to the parent compound. uni-frankfurt.de
While specific EQS for Metazachlor-2-hydroxy are not consistently established across all jurisdictions, the parent compound, metazachlor (B166288), has a proposed chronic quality standard of 0.02 µg/L in Switzerland. ecotoxcentre.ch The degradation products of metazachlor, such as Metazachlor-ESA and Metazachlor-OXA, are frequently detected in water bodies and are subject to regulatory consideration. nih.govanses.fr The German Environment Agency (Umweltbundesamt) has recommended including more than three metazachlor metabolites in groundwater monitoring due to their high prevalence. umweltbundesamt.de This highlights the growing recognition that transformation products can be of equal or greater environmental concern than the parent pesticide.
The process of setting EQS for transformation products is often hampered by a lack of comprehensive ecotoxicological data. nih.gov Studies have shown that while many transformation products are less toxic than their parent compounds, a significant portion can exhibit similar or even higher toxicity. researchgate.net Therefore, a case-by-case assessment is often necessary. researchgate.net
Inclusion of this compound in Water Quality Monitoring Programs
The detection of pesticide transformation products in water resources has led to their increasing inclusion in water quality monitoring programs. Metazachlor and its metabolites are frequently monitored in European countries due to their widespread use and potential to contaminate water sources. nih.govumweltbundesamt.denih.gov
Studies in Germany have shown the omnipresent distribution of metazachlor and its transformation products in various water body types, including drainage, streams, and shallow groundwater. nih.govd-nb.info Notably, metazachlor transformation products were detected in all water types, often at higher frequencies and concentrations than the parent compound. nih.govd-nb.info For instance, Metazachlor-ESA has been found in groundwater at concentrations exceeding the 0.1 µg/L limit. nerc.ac.uk
In France, a national campaign to monitor pesticides and their metabolites in raw and drinking water revealed that Metazachlor-ESA and Metazachlor-OXA were quantified in more than 10% of raw water samples. nih.govanses.franses.fr These findings underscore the importance of including these metabolites in routine monitoring to accurately assess water quality and potential risks. anses.fr The French Agency for Food, Environmental and Occupational Health & Safety (ANSES) has developed a methodology for identifying relevant pesticide metabolites to be included in drinking water monitoring. anses.fr
The rationale for including transformation products like this compound in monitoring programs is based on their potential for mobility, persistence, and toxicity. uni-frankfurt.de Often, these degradation products are more polar and mobile than the parent pesticide, leading to a higher likelihood of them reaching groundwater and surface water. uni-frankfurt.de
Table of Metazachlor Metabolites in European Water Monitoring
| Metabolite | Country/Region | Frequency of Detection/Concentration | Source |
| Metazachlor-ESA | Germany | Detected in all water types, up to 20 µg/L in shallow groundwater. | nih.gov |
| Metazachlor-OXA | Germany | Detected in various water bodies. | nih.gov |
| Metazachlor-ESA | France | Quantified in >10% of raw water samples. | nih.govanses.fr |
| Metazachlor-OXA | France | Quantified in >10% of raw water samples. | nih.govanses.fr |
| Metazachlor-ESA | Switzerland | Found in groundwater above 0.1 µg/L. | nerc.ac.uk |
| Metazachlor-ESA | Germany | Mean concentrations can be orders of magnitude higher than the parent compound. | uni-frankfurt.de |
This table is for illustrative purposes and is not exhaustive.
Regulatory Evaluation and Risk Management of Transformation Products
The regulatory evaluation and risk management of pesticide transformation products (TPs) present a significant challenge due to the sheer number of potential metabolites and the general lack of comprehensive data on their properties. nih.govnih.gov The traditional focus of risk assessment has been on the parent pesticide, often overlooking the potential risks posed by its degradation products. wiley.com
Regulatory bodies are increasingly recognizing the need to incorporate TPs into risk assessments. nih.govwiley.com The process typically involves identifying major TPs, assessing their potential for "relevance" based on their biological activity and toxicity, and determining if they need to be included in residue definitions for risk assessment and enforcement. nih.govsemanticscholar.org For metazachlor, the residue definition for risk assessment in the EU is complex, encompassing the parent compound and its metabolites containing the 2,6-dimethylaniline (B139824) moiety. semanticscholar.org
However, a significant data gap often exists for the ecotoxicological effects and environmental fate of many TPs. nih.gov This makes it difficult to conduct a thorough risk assessment. Research indicates that a substantial percentage of TPs can have endocrine-disrupting effects, sometimes even stronger than their parent compounds, which is a critical aspect of risk assessment that is often overlooked. nih.gov
Risk management strategies for TPs involve several approaches. One key aspect is the inclusion of relevant metabolites in monitoring programs to understand their occurrence and levels in the environment. uni-frankfurt.denih.govd-nb.info If a TP is deemed to pose an unacceptable risk, regulatory action may be taken, which could include revising the approved uses of the parent pesticide or setting specific environmental quality standards for the metabolite. The German Environment Agency, for instance, has prioritized several metazachlor metabolites for monitoring, indicating a proactive approach to risk management. umweltbundesamt.de
The overarching goal of these regulatory efforts is to move towards a more holistic risk assessment that considers the entire lifecycle of a pesticide, from its application to the formation and fate of its transformation products. wiley.com
Future Directions in Environmental Surveillance and Assessment of this compound
Future environmental surveillance and assessment of this compound and other pesticide transformation products will likely focus on several key areas to address current knowledge gaps and improve risk assessment methodologies.
A primary direction will be the expansion of monitoring programs to include a wider range of transformation products. anses.fr As analytical techniques become more advanced, it will be possible to detect a greater number of metabolites at lower concentrations. This will provide a more comprehensive picture of the environmental burden of pesticide residues. Integrated monitoring that considers the timing of pesticide application and rainfall events will also be crucial for understanding the transport dynamics of both parent compounds and their metabolites. acs.org
There is a critical need for more research on the ecotoxicology and environmental fate of transformation products. nih.gov This includes studies on their persistence, mobility, and potential for bioaccumulation. Understanding the full toxicological profile of metabolites like this compound is essential for accurate risk assessment. nih.gov This includes investigating potential endocrine-disrupting effects and other sublethal impacts on non-target organisms. nih.gov
The development and application of predictive models will play an increasingly important role. These models can help to estimate the potential for formation and the likely environmental concentrations of transformation products, even in the absence of extensive monitoring data. They can also be used to predict the toxicity of metabolites based on their chemical structure and the known toxicity of the parent compound. researchgate.net
A shift towards a more integrated and holistic risk assessment framework is necessary. wiley.com This framework should consider the combined effects of the parent pesticide and its multiple transformation products, as well as interactions with other environmental stressors. The current single-substance approach to risk assessment may not be sufficient to protect ecosystems from the complex mixtures of contaminants they are exposed to.
Finally, there will be a continued focus on international collaboration and data sharing . Sharing monitoring data and research findings between countries and regulatory agencies will be essential for developing a harmonized approach to the assessment and management of pesticide transformation products on a global scale. umweltbundesamt.de
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
